molecular formula C21H16F6N4O3S B2762371 6-acetyl-3-amino-N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide CAS No. 704876-21-1

6-acetyl-3-amino-N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No. B2762371
CAS RN: 704876-21-1
M. Wt: 518.43
InChI Key: RATNQLDRNVGXDP-UHFFFAOYSA-N
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Description

6-acetyl-3-amino-N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a useful research compound. Its molecular formula is C21H16F6N4O3S and its molecular weight is 518.43. The purity is usually 95%.
BenchChem offers high-quality 6-acetyl-3-amino-N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-acetyl-3-amino-N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

6-acetyl-3-amino-N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide and its analogues have shown promise in antibacterial applications. Egawa et al. (1984) synthesized a series of compounds related to this molecule, demonstrating significant antibacterial activity, which warrants further biological study (Egawa et al., 1984).

Synthesis in Heterocyclic Chemistry

This compound is also significant in heterocyclic chemistry for the synthesis of various derivatives. Hussein et al. (2009) discussed the facile synthesis of nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing naphthyl moiety, indicating its versatility in chemical synthesis (Hussein et al., 2009).

Anticoagulant Screening

The compound's derivatives have been screened for anticoagulant effects. Nguyen and Ma (2017) synthesized N-[(aminoalkyl)phenyl]-5,6,7,8-tetrahydronaphthalene-1-carboxamides from cyanonaphthamides and found them more active than aminoalkyl compounds and naphthamides in anticoagulant screening (Nguyen & Ma, 2017).

NK1 Antagonistic Activities

In the field of receptor antagonism, Natsugari et al. (1999) synthesized cyclic analogues of a related compound, demonstrating excellent NK1 antagonistic activities both in vitro and in vivo. This suggests potential applications in treating bladder function disorders (Natsugari et al., 1999).

Development of Analgesic and Antipyretic Agents

Reddy et al. (2014) focused on the green synthesis of potential analgesic and antipyretic compounds, highlighting the environmental benefits of such approaches. The synthesis involved derivatives related to this compound, indicating its relevance in developing new pharmaceuticals (Reddy et al., 2014).

Antimicrobial Activity

Abdel-rahman et al. (2002) explored the synthesis of new pyridothienopyrimidines and pyridothienotriazines, demonstrating their antimicrobial activities. This research underscores the potential of this compound in developing new antimicrobial agents (Abdel-rahman et al., 2002).

properties

IUPAC Name

6-acetyl-3-amino-N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F6N4O3S/c1-9(32)31-7-6-13-12(8-31)15(20(22,23)24)14-16(28)17(35-19(14)30-13)18(33)29-10-2-4-11(5-3-10)34-21(25,26)27/h2-5H,6-8,28H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATNQLDRNVGXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F6N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-acetyl-3-amino-N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

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